molecular formula C16H17NO3 B3966295 2-(2-methoxyphenoxy)-N-phenylpropanamide

2-(2-methoxyphenoxy)-N-phenylpropanamide

Cat. No.: B3966295
M. Wt: 271.31 g/mol
InChI Key: JAFHXWIPZTVCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)-N-phenylpropanamide is a chemical compound with the molecular formula C₁₅H₁₄O₃N It is a derivative of phenylpropanamide and contains a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)-N-phenylpropanamide typically involves the reaction of 2-methoxyphenol with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)-N-phenylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The compound can be reduced to form the corresponding amine derivative.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: 2-(2-hydroxyphenoxy)-N-phenylpropanamide

  • Reduction: 2-(2-methoxyphenoxy)-N-phenylpropanamine

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-phenylpropanamide has found applications in various scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenoxy)-N-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-Methoxyphenoxy)-N-phenylpropanamide is structurally similar to other phenylpropanamide derivatives, such as:

  • N-phenylacetamide

  • 2-(2-methoxyphenoxy)ethylamine

  • 2-(2-methoxyphenyl)ethylamine

Uniqueness: What sets this compound apart from these compounds is its specific arrangement of functional groups, which can lead to unique chemical and biological properties. This distinct structure allows for targeted applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(16(18)17-13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)19-2/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHXWIPZTVCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyphenoxy)-N-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyphenoxy)-N-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
2-(2-methoxyphenoxy)-N-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
2-(2-methoxyphenoxy)-N-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
2-(2-methoxyphenoxy)-N-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
2-(2-methoxyphenoxy)-N-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.